2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2643943A is a deubiquitylating enzyme (DUB) inhibitor that specifically targets ubiquitin-specific protease 20 (USP20). It has shown significant anti-tumor efficacy and is primarily used in research related to oral squamous cell carcinoma (OSCC) .
Preparation Methods
The synthetic routes and reaction conditions for GSK2643943A are not extensively detailed in the available literature. it is known that the compound is synthesized with high purity, confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Industrial production methods are not publicly disclosed, likely due to proprietary reasons.
Chemical Reactions Analysis
GSK2643943A primarily undergoes reactions related to its function as a DUB inhibitor. It blocks the USP20-mediated cleavage of protein-ubiquitin bonds. The compound is used in various concentrations (1 μM, 5 μM) and incubation times (overnight) to render cells more susceptible to oncolysis induced by oncolytic herpes simplex virus (oHSV-1) . Major products formed from these reactions are not specified in the available data.
Scientific Research Applications
GSK2643943A has a wide range of scientific research applications:
Cancer Research: It is used to study its anti-tumor efficacy, particularly in oral squamous cell carcinoma (OSCC)
Cell Cycle and DNA Damage Studies: The compound is utilized to investigate the role of deubiquitinating enzymes in cell cycle progression and DNA damage response .
Metabolic Disorders: Research has shown that GSK2643943A can enhance body weight gain and oxygen consumption in mice, indicating its potential therapeutic target for adiposity .
Mechanism of Action
GSK2643943A exerts its effects by inhibiting the activity of USP20, a deubiquitinating enzyme. By blocking USP20, it prevents the cleavage of protein-ubiquitin bonds, leading to the accumulation of ubiquitinated proteins. This mechanism is particularly effective in enhancing the susceptibility of cancer cells to oncolytic viruses, thereby promoting oncolysis .
Comparison with Similar Compounds
GSK2643943A is unique in its high affinity for USP20, with an IC50 of 160 nM . Similar compounds include:
P005091: A selective and potent inhibitor of ubiquitin-specific protease 7 (USP7) with an EC50 of 4.2 μM.
DUB-IN-3: A potent deubiquitinase enzyme inhibitor with an IC50 of 0.56 μM for USP8.
IU1-248: A derivative of IU1, a potent and selective USP14 inhibitor with an IC50 of 0.83 μM .
These compounds, while targeting different ubiquitin-specific proteases, share the common feature of inhibiting deubiquitinating enzymes, making them valuable tools in cancer research and other biological studies.
Properties
IUPAC Name |
2-amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c18-13-3-1-2-11(8-13)4-5-12-6-7-14-15(10-19)17(20)21-16(14)9-12/h1-9,21H,20H2/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXBPMZRTMXEIA-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC2=CC3=C(C=C2)C(=C(N3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=CC3=C(C=C2)C(=C(N3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.